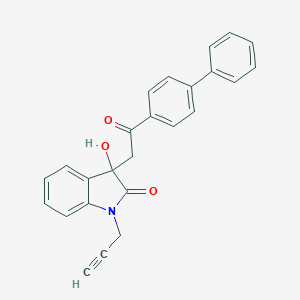
2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and benzothiadiazole, which are known for their biological activities.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of specific enzymes or proteins. For example, the compound has been found to inhibit the growth of cancer cells by targeting the proteasome, a protein complex that plays a key role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide depend on the specific biological system under study. In cancer cells, the compound has been found to induce apoptosis and inhibit cell proliferation. In bacterial and viral systems, the compound has been found to inhibit the growth and replication of the microorganisms. The compound has also been found to have antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments include its high potency and specificity for certain biological targets, its relatively low toxicity compared to other compounds, and its potential for use in a variety of assays and screening procedures. However, the limitations of using this compound include its limited solubility in aqueous solutions, its potential for non-specific binding to other proteins or molecules, and its potential for interfering with other biological processes.
Future Directions
There are several future directions for the study of 2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One direction is to investigate the compound's potential for use in photodynamic therapy, as a fluorescent probe for metal ions, and in other imaging applications. Another direction is to study the compound's mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, the compound's potential for use in drug development and as a therapeutic agent for various diseases should be explored. Finally, further studies are needed to determine the compound's safety and toxicity in vivo.
Synthesis Methods
The synthesis method of 2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the reaction of 2-amino-5-methylbenzothiazole with 4-bromo-2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of the target compound. The purity and yield of the compound can be improved by using different solvents and purification techniques.
Scientific Research Applications
2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been studied for its potential applications in various fields of scientific research. It has been found to have anticancer, antiviral, and antimicrobial activities. The compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer for photodynamic therapy.
properties
Product Name |
2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
|---|---|
Molecular Formula |
C14H10BrN3OS |
Molecular Weight |
348.22 g/mol |
IUPAC Name |
2-bromo-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide |
InChI |
InChI=1S/C14H10BrN3OS/c1-8-6-7-11-13(18-20-17-11)12(8)16-14(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,16,19) |
InChI Key |
PPBPOOXUYBBAQA-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3Br |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214702.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214706.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214707.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)

![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214717.png)
![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214726.png)
